molecular formula C17H16N2O B11559322 2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide

2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide

Cat. No.: B11559322
M. Wt: 264.32 g/mol
InChI Key: MRNHJEUUAONPHX-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, with a phenylacetamide group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide typically involves the condensation of 1-methylindole-3-carboxaldehyde with phenylacetamide. This reaction can be catalyzed by various reagents, including acids or bases, under controlled temperature conditions. The reaction is often carried out in solvents such as ethanol or methanol to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while reducing the overall production time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound can disrupt the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide is unique due to its specific substitution pattern on the indole ring and its ability to inhibit tubulin polymerization effectively. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

2-(1-methylindol-3-yl)-N-phenylacetamide

InChI

InChI=1S/C17H16N2O/c1-19-12-13(15-9-5-6-10-16(15)19)11-17(20)18-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,18,20)

InChI Key

MRNHJEUUAONPHX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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